Naphthalen-1-ylmethanesulfonic acid
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Overview
Description
Naphthalen-1-ylmethanesulfonic acid is an organic compound with the molecular formula C₁₁H₁₀O₃S. It is a derivative of naphthalene, where a methanesulfonic acid group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-1-ylmethanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced sulfonation techniques. These methods may include the use of oleum or sulfur trioxide as sulfonating agents. The reaction is carefully monitored to maintain the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various hydrocarbons.
Scientific Research Applications
Naphthalen-1-ylmethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of rubber processing chemicals, agricultural pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of naphthalen-1-ylmethanesulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Naphthalen-1-ylmethanesulfonic acid can be compared with other similar compounds, such as:
Naphthalene-1-sulfonic acid: Similar in structure but lacks the methanesulfonic acid group.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the naphthalene ring.
Naphthalene derivatives: Various derivatives of naphthalene with different functional groups.
Uniqueness: this compound is unique due to the presence of both the naphthalene ring and the methanesulfonic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
5324-93-6 |
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Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
naphthalen-1-ylmethanesulfonic acid |
InChI |
InChI=1S/C11H10O3S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,12,13,14) |
InChI Key |
AKBIVIMPMQGECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)O |
Origin of Product |
United States |
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